molecular formula C9H6ClNO3 B1356522 Methyl 5-chlorobenzo[d]oxazole-2-carboxylate CAS No. 27383-92-2

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate

Cat. No.: B1356522
CAS No.: 27383-92-2
M. Wt: 211.6 g/mol
InChI Key: BZEDFEOWFUPXIA-UHFFFAOYSA-N
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Description

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate (CAS 27383-92-2) is a high-purity chemical building block belonging to the benzoxazole class of heterocyclic compounds . Heterocycles like benzoxazole are considered "privileged structures" in medicinal chemistry due to their versatile interactions with biological targets, making them invaluable for constructing novel therapeutic agents . This compound serves as a key synthetic intermediate for the development of more complex molecules, particularly through further functionalization of its ester group . Researchers utilize this scaffold to create derivatives for screening against various diseases. The benzo[d]oxazole core is extensively studied for its wide spectrum of biological activities, including significant antimicrobial and anticancer potential . Structure-activity relationship (SAR) studies have demonstrated that 5-chlorobenzo[d]oxazole-based derivatives exhibit promising in-vitro antiproliferative activities against specific cancer cell lines . Furthermore, synthesized benzo[d]oxazole analogs have shown potent antifungal activity against strains like Candida albicans and Aspergillus niger , in some cases with efficacy superior to or comparable with reference drugs . The compound has a molecular formula of C9H6ClNO3 and a molecular weight of 211.60 g/mol . It should be stored sealed in a dry environment at room temperature . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDFEOWFUPXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538015
Record name Methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27383-92-2
Record name 2-Benzoxazolecarboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27383-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .

Reaction Conditions:

    Reactants: 5-chloro-2-aminobenzoic acid, methyl chloroformate

    Catalyst/Base: Triethylamine

    Solvent: Dichloromethane

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or DMF, mild heating.

    Reduction: Lithium aluminum hydride, dry ether, low temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions, room temperature to reflux.

Major Products

    Substitution: Formation of various substituted benzoxazole derivatives.

    Reduction: Formation of 5-chlorobenzo[d]oxazole-2-methanol.

    Oxidation: Formation of 5-chlorobenzo[d]oxazole-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate has shown potential in medicinal chemistry due to its biological activity. Studies indicate that derivatives of benzo[d]oxazole compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, research has demonstrated that this compound can inhibit specific bacterial strains, suggesting its utility as an antimicrobial agent .

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.

Catalysis

The compound's unique structure allows it to serve as a catalyst in various chemical reactions. It has been utilized in the synthesis of other valuable compounds through catalytic processes. For example, it has been reported that this compound can act as a catalyst in the conversion of carbon dioxide into useful products such as cyclic carbonates and carboxylic acids .

Case Study: CO₂ Conversion
A study demonstrated that when used as a catalyst, this compound facilitated the transformation of carbon dioxide into cyclic carbonates with high selectivity and yield under mild conditions. This application underscores its role in green chemistry and sustainable practices .

Materials Science

In materials science, this compound is being explored for its potential in developing new materials with unique properties. Its incorporation into polymer matrices has been studied to enhance thermal stability and mechanical strength.

Data Table: Comparison with Related Compounds

Compound NameSimilarity IndexUnique Features
Methyl 5-bromobenzo[d]oxazole-2-carboxylate0.81Bromine substitution
Methyl benzo[d]oxazole-2-carboxylate0.79Lacks halogen substitution
Methyl 6-chlorobenzo[d]oxazole-2-carboxylate0.83Different position of chlorine

This table illustrates the structural variations among related compounds and their potential implications for reactivity and application.

Mechanism of Action

The mechanism of action of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 5-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-61-3)

  • Molecular Formula: C₉H₆BrNO₃; Molecular Weight: 256.06 g/mol.
  • Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine alter electronic effects. This is reflected in ¹³C NMR shifts, where bromine’s inductive effect causes downfield shifts in adjacent carbons (e.g., δ ~125–135 for C-5) .
  • Applications : Used in cross-coupling reactions due to bromine’s superior leaving-group ability .
  • Safety : Shares similar hazards (H315-H319-H335) but requires stricter handling due to bromine’s higher toxicity .

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9)

  • Molecular Formula: C₉H₆BrNO₃; Molecular Weight: 256.06 g/mol.
  • Key Differences : Bromine substitution at the 6-position instead of 5 alters regioselectivity in reactions. The HRMS profile (m/z 254.9531) distinguishes it from the 5-substituted isomer .

Methyl 5-fluorobenzo[d]oxazole-2-carboxylate (CAS: 1086392-64-4)

  • Molecular Formula: C₉H₆FNO₃; Molecular Weight: 195.15 g/mol.
  • Key Differences : Fluorine’s strong electron-withdrawing effect enhances the ester group’s stability against hydrolysis. Its ¹⁹F NMR signal (δ ~-110 ppm) aids characterization .

Heterocyclic Analogues

Methyl 5-chlorobenzo[c][1,2,5]thiadiazole-4-carboxylate

  • Structure : Replaces the oxazole oxygen with sulfur and introduces a thiadiazole ring.
  • Applications : A key intermediate in tizanidine synthesis. The sulfur atom increases π-acidity, enhancing reactivity in nucleophilic substitutions .

Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate

  • Structure : A simpler oxazole ring without fused benzene.
  • Reactivity: The non-fused system exhibits reduced aromatic stabilization, leading to faster ring-opening reactions in acidic conditions .

Structural and Spectral Comparison Table

Compound Molecular Weight (g/mol) Halogen (Position) Key Spectral Data (¹³C NMR) Applications
This compound 211.60 Cl (5) δ 171.5 (COOCH₃), 150.8 (C-2 oxazole) Pharmaceutical intermediates
Methyl 5-bromobenzo[d]oxazole-2-carboxylate 256.06 Br (5) δ 170.9 (COOCH₃), 131.1 (C-5 Br) Cross-coupling reactions
Methyl 5-fluorobenzo[d]oxazole-2-carboxylate 195.15 F (5) δ 169.8 (COOCH₃), 145.2 (C-2 oxazole) Fluorinated drug scaffolds
Methyl 5-chlorobenzo[c][1,2,5]thiadiazole-4-carboxylate 229.63 Cl (5) δ 165.4 (COOCH₃), 140.5 (C-4 thiadiazole) Tizanidine synthesis

Biological Activity

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate is a synthetic compound with notable potential in medicinal chemistry due to its structural features that include a fused oxazole and benzene ring, along with a carboxylate ester functional group. This compound is of interest for its biological activities, particularly in antimicrobial and antifungal applications. This article summarizes the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.

  • Molecular Formula : C₉H₆ClNO₃
  • CAS Number : 27383-92-2
  • Structure : Features a chlorine atom at the 5-position of the oxazole ring, which contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. The compound's activity is attributed to its interaction with specific biological targets, including enzymes involved in metabolic pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes findings from relevant studies:

Pathogen Minimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Candida tropicalis3.2
Candida krusei3.2
Aspergillus niger1.6
Aspergillus flavus3.2
Staphylococcus aureus20
Escherichia coli17

These results suggest that this compound has significant inhibitory effects on both fungal and bacterial strains, with varying degrees of potency.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound interacts with enzymes that are crucial for microbial metabolism.
  • Cellular Uptake : The carboxylate ester group facilitates cellular uptake, enhancing its bioavailability.
  • Biochemical Modulation : It modulates various biochemical pathways, leading to observed antimicrobial effects.

Comparative Analysis

This compound can be compared to other oxazole derivatives to highlight its unique properties:

Compound Name Structural Features Unique Aspects
Methyl 5-fluorobenzo[d]oxazole-2-carboxylateFluorine substitution at the 5-positionPotentially different biological activity
Methyl 2-chlorobenzo[d]oxazole-5-carboxylateChlorine at the 2-positionDifferent reactivity patterns
2-Methoxybenzo[d]oxazoleMethoxy group instead of carboxylateVarying solubility and reactivity

This comparison underscores the significance of chlorine substitution in determining the compound's biological activity.

Case Studies

  • Antifungal Efficacy Study : A study conducted by Singh et al. assessed the antifungal activity of various oxazole derivatives, including this compound, against clinical isolates of Candida. The findings indicated that this compound showed superior activity compared to standard antifungal agents like fluconazole.
  • Antibacterial Activity Evaluation : In another study, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted precursors. For example, analogous benzo[d]oxazole derivatives are synthesized via alkylation of intermediate thioureas or carbamimidothioates. In one approach, methyl iodide is used to alkylate a thiourea intermediate, followed by cyclization with ethylenediamine under reflux (e.g., in methanol or amyl alcohol) to form the oxazole core . Optimization may include adjusting solvent polarity (e.g., switching from methanol to acetonitrile), temperature control during cyclization, and stoichiometric ratios of reagents to minimize byproducts.

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Key techniques include:

  • FTIR : Peaks at ~1666 cm⁻¹ (C=O stretching) and ~1375 cm⁻¹ (C-O-C oxazole ring vibrations) confirm ester and oxazole functionalities .
  • HRMS : Accurate mass measurement (e.g., [M+H]⁺) validates molecular formula and purity .
  • ¹H/¹³C NMR : Chemical shifts for the methyl ester group (~δ 3.9 ppm in ¹H NMR; ~δ 52 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm) help confirm regiochemistry .

Q. What starting materials are critical for synthesizing this compound?

  • Methodological Answer : Commercially available 4-chloro-o-phenylenediamine or its derivatives are often used as precursors. For example, 5-chlorobenzo[d]oxazole-2(3H)-thione (CAS 22876-19-3) can be functionalized via methylation or esterification to yield the target compound .

Advanced Research Questions

Q. What strategies mitigate poor solubility of this compound in purification or formulation?

  • Methodological Answer : Solubility challenges (e.g., ≤2 mM in DMSO) can be addressed via:

  • Co-solvent systems : Blending DMSO with polar aprotic solvents (e.g., DMF) or ionic liquids.
  • Derivatization : Converting the methyl ester to a more soluble salt (e.g., sodium carboxylate) transiently .
  • Nanoparticle formulation : Encapsulation in liposomes or polymeric micelles for in vivo studies.

Q. How does regioselectivity impact the synthesis of substituted benzo[d]oxazole derivatives?

  • Methodological Answer : Substituent positioning (e.g., 5-chloro vs. 6-chloro) is influenced by:

  • Electrophilic aromatic substitution (EAS) : Electron-withdrawing groups (e.g., Cl) direct reactions to specific positions. For instance, chlorination of o-phenylenediamine precursors favors the 5-position due to steric and electronic factors .
  • Cyclization conditions : Refluxing in amyl alcohol vs. methanol alters reaction kinetics, favoring intramolecular cyclization over intermolecular side reactions .

Q. What impurities arise during multi-step synthesis, and how are they controlled?

  • Methodological Answer : Common impurities include:

  • Uncyclized intermediates : Detected via HPLC (C18 column, acetonitrile/water gradient) and removed by recrystallization .
  • Halogenated byproducts : Controlled by optimizing halogenation steps (e.g., Cl₂ gas vs. N-chlorosuccinimide) and quenching excess reagents with Na₂S₂O₃ .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (e.g., 60–85%) often stem from:

  • Scale-dependent effects : Microscale reactions may underperform due to inefficient mixing or heat transfer.
  • Catalyst purity : Trace metals in K₂CO₃ or Pd catalysts can alter reaction efficiency .
  • Table 1 : Comparative synthesis routes and yields from literature:
PrecursorReagents/ConditionsYield (%)Reference
5-Chloro-o-phenylenediamineMethyl iodide, K₂CO₃, MeCN, 24 h72
Benzo[d]oxazole-2-thioneMethyl chloroformate, DMF, 0°C65

Methodological Best Practices

  • Experimental Design : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent, and catalyst loading.
  • Quality Control : Employ LC-MS to track byproducts and ensure ≥95% purity (as per USP standards) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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